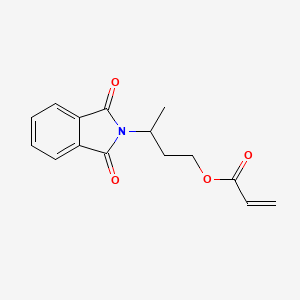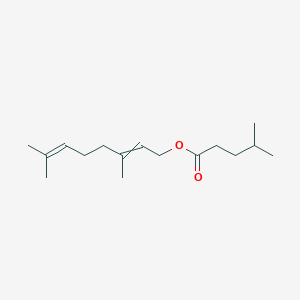![molecular formula C21H20O3 B14279839 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 134270-03-4](/img/structure/B14279839.png)
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: , also known by its chemical formula C21H18O2, is an intriguing organic compound. Its structure consists of a cycloheptanone ring with two pendant phenyl groups, each containing a hydroxyl group. Let’s explore its synthesis, properties, and applications.
Preparation Methods
a. Synthetic Routes: One notable synthetic route involves a solid/solid aldolization–crotonization reaction on a supramolecular complex under microwave irradiation . This method provides selective and efficient access to the compound.
b. Reaction Conditions: The reaction typically utilizes permethylated γ-cyclodextrin as a host molecule, forming an intermediate host–guest complex with (Z)-2-(4-cyanobenzylidene)cycloheptan-1-one. The crystal structure of this complex sheds light on the underlying mechanism.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above offers a promising approach for large-scale synthesis.
Chemical Reactions Analysis
a. Reactivity: 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at the phenyl rings.
Reagents: Commonly used reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids.
Major Products: These reactions yield derivatives with altered functional groups, such as hydroxyl-substituted or halogenated compounds.
Scientific Research Applications
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one finds applications in:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including tissue-plasminogen activator (t-PA) antagonism.
Industry: Its unique structure may inspire new materials or catalysts.
Mechanism of Action
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
While 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one stands out due to its structure, similar compounds include:
2,2-Bis(4-hydroxyphenyl)butane: (CAS: 77-40-7)
2-[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: (CAS: 61078-49-7)
Properties
CAS No. |
134270-03-4 |
|---|---|
Molecular Formula |
C21H20O3 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2,7-bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H20O3/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14,22-23H,1-4H2 |
InChI Key |
OZSTVAGLOMYPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


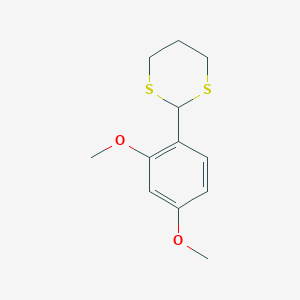

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
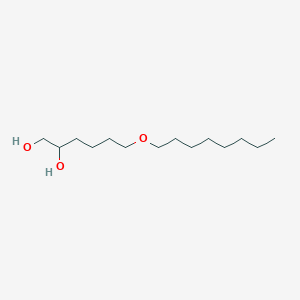
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
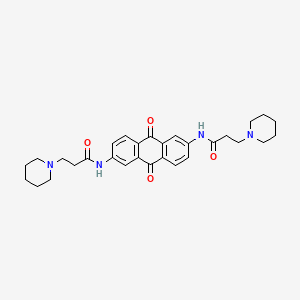
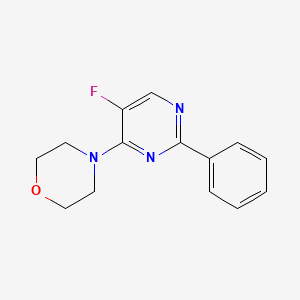

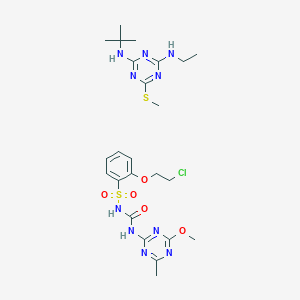
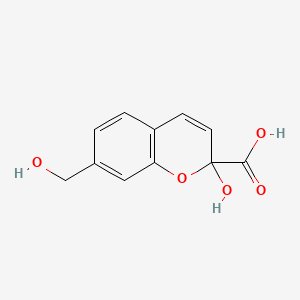
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
